1-[(2,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid
Overview
Description
1-[(2,4-Difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a difluorophenyl group attached to a pyrazole ring, which is further substituted with a carboxylic acid group. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Scientific Research Applications
1-[(2,4-Difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biological processes and as a tool for probing the function of biological molecules.
Industry: This compound can be used in the development of new materials and as an intermediate in the production of various chemical products.
Preparation Methods
The synthesis of 1-[(2,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the difluorophenyl group: This step involves the use of a difluorobenzyl halide, which reacts with the pyrazole intermediate.
Industrial production methods for this compound may involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
1-[(2,4-Difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: The difluorophenyl group can undergo substitution reactions, where one or more fluorine atoms are replaced by other substituents.
Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts for coupling reactions (e.g., palladium catalysts).
Mechanism of Action
The mechanism of action of 1-[(2,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group and the pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The carboxylic acid group can also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-[(2,4-Difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-[(2,4-Difluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid: This compound differs in the position of the carboxylic acid group, which can lead to differences in reactivity and biological activity.
1-[(2,4-Difluorophenyl)methyl]-1H-pyrazole-5-carboxylic acid: Another positional isomer with potential differences in properties and applications.
1-[(2,4-Difluorophenyl)methyl]-1H-pyrazole-4-sulfonic acid: This compound has a sulfonic acid group instead of a carboxylic acid group, which can significantly alter its chemical and biological properties.
The uniqueness of this compound lies in its specific structural features and the resulting combination of chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O2/c12-9-2-1-7(10(13)3-9)5-15-6-8(4-14-15)11(16)17/h1-4,6H,5H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPQAEMRHGOHRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CN2C=C(C=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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